

Spectroscopic data of 1,2-bis(cyanomethyl)benzene

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Compound of Interest

Compound Name: 1,2-Phenylenediacetonitrile

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An In-depth Technical Guide to the Spectroscopic Data of 1,2-bis(cyanomethyl)benzene

Introduction

1,2-Bis(cyanomethyl)benzene, also known as o-phenylenediacetonitrile, is an organic compound with the chemical formula $C_{10}H_8N_2$.^[1] Its structure consists of a benzene ring substituted with two cyanomethyl (-CH₂CN) groups at adjacent positions. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including optical brighteners.^[2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 1,2-bis(cyanomethyl)benzene, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-bis(cyanomethyl)benzene in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 1,2-bis(cyanomethyl)benzene exhibits characteristic peaks corresponding to its aromatic and nitrile functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3030	C-H Stretch	Aromatic C-H
~2930	C-H Stretch	Methylene (-CH ₂ -)
~2250	C≡N Stretch	Nitrile (-C≡N)
~1490, ~1450	C=C Stretch	Aromatic Ring
~750	C-H Bend (out-of-plane)	Ortho-disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1,2-bis(cyanomethyl)benzene, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-bis(cyanomethyl)benzene is relatively simple due to the molecule's symmetry.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.30	Multiplet	4H	Aromatic protons (Ar-H)
~3.80	Singlet	4H	Methylene protons (-CH ₂ CN)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~133	Quaternary Aromatic Carbon (C-CH ₂ CN)
~130	Aromatic CH
~128	Aromatic CH
~117	Nitrile Carbon (-C≡N)
~22	Methylene Carbon (-CH ₂ CN)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 1,2-bis(cyanomethyl)benzene provides information about its molecular weight and fragmentation pattern. The exact mass of the molecule is 156.068748 g/mol .[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Interpretation
156	Molecular Ion [M] ⁺
116	[M - CH ₂ CN] ⁺
90	[C ₇ H ₆] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A small amount of solid 1,2-bis(cyanomethyl)benzene is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is acquired using an FTIR spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

- Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric and instrumental variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

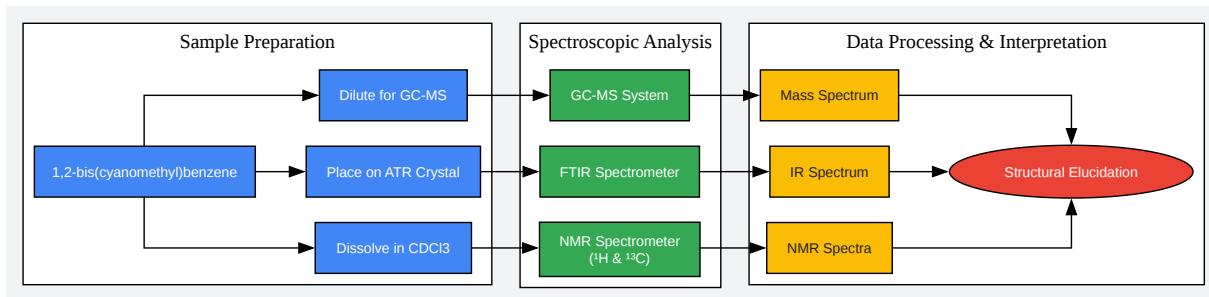
- Sample Preparation: Approximately 5-10 mg of 1,2-bis(cyanomethyl)benzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.[3][4]
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS) Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via direct infusion.[1]
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 1,2-bis(cyanomethyl)benzene.



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Caption: Workflow for the spectroscopic analysis of 1,2-bis(cyanomethyl)benzene.

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